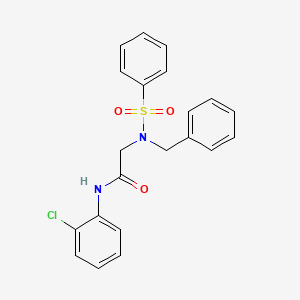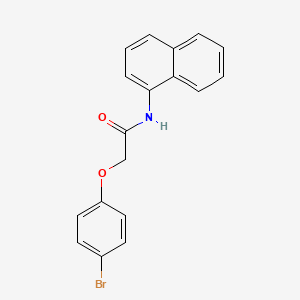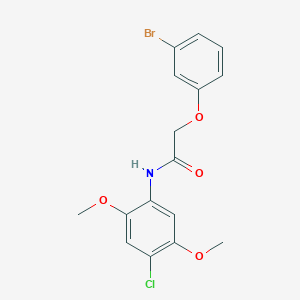![molecular formula C21H24ClNO3 B3460455 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3460455.png)
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide
説明
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide, also known as ML352, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. The compound was first synthesized in 2014 and has since been the subject of extensive research in the scientific community.
作用機序
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide works by inhibiting the activity of a protein called HIF-1α, which is involved in regulating the body's response to low oxygen levels. By inhibiting HIF-1α, this compound is thought to reduce the growth and survival of cancer cells and reduce the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
In addition to its effects on cancer and neurodegenerative diseases, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. These effects may be beneficial in treating a variety of other diseases, including cardiovascular disease and arthritis.
実験室実験の利点と制限
One advantage of 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide. One area of interest is the development of more potent and selective inhibitors of HIF-1α, which could have even greater therapeutic potential. Another area of interest is the testing of this compound in animal models of disease, to further evaluate its safety and efficacy. Finally, research on the potential use of this compound in combination with other drugs or therapies could also be an important area of future investigation.
科学的研究の応用
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins in the brain, which are thought to contribute to the development of these diseases.
特性
IUPAC Name |
3-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-9-8-16(13-19(18)26-2)21(10-3-4-11-21)14-23-20(24)15-6-5-7-17(22)12-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOTKCNNVDDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3460390.png)
![N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460391.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460397.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3460404.png)
![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3460412.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460413.png)

![benzyl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B3460420.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3460463.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3460471.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B3460486.png)